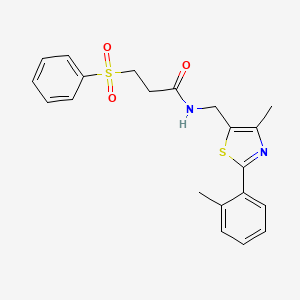

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-15-8-6-7-11-18(15)21-23-16(2)19(27-21)14-22-20(24)12-13-28(25,26)17-9-4-3-5-10-17/h3-11H,12-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZUUKUERQBCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The 4-methyl-2-(o-tolyl)thiazole-5-methylamine intermediate is synthesized via the Hantzsch thiazole reaction. A ketone precursor (e.g., 4-methyl-2-(o-tolyl)thiazole-5-carbaldehyde) reacts with thiourea in acidic conditions (HCl, 78–100°C) to form the thiazole ring. The reaction proceeds via cyclization, with the methyl group introduced via the ketone starting material. Yields for analogous reactions range from 38% to 73% depending on solvent polarity and reaction time.

Palladium-Catalyzed Coupling for o-Tolyl Substitution

For 2-(o-tolyl) substitution, Suzuki-Miyaura coupling is employed. A brominated thiazole intermediate reacts with o-tolylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₃PO₄ in toluene at 90–110°C. Aprotic solvents (toluene, xylenes) enhance coupling efficiency, with yields up to 83%. Tri-ortho-tolylphosphine (P(o-Tol)₃) as a ligand minimizes side reactions.

Propanamide Sulfonyl Moiety Installation

Synthesis of 3-(Phenylsulfonyl)Propanoic Acid

3-(Phenylsulfonyl)propanoic acid is prepared via sulfonylation of propiolic acid with benzenesulfonyl chloride in dichloromethane (0–5°C). The reaction requires 1.2 equivalents of sulfonyl chloride and Et₃N as a base, yielding 68–75% after aqueous workup.

Amide Bond Formation

The thiazole methylamine intermediate undergoes amide coupling with 3-(phenylsulfonyl)propanoic acid using HATU or EDCl as coupling agents. Key conditions:

- Solvent : DMF or THF

- Base : Diisopropylethylamine (DIPEA)

- Temperature : 0°C to room temperature

Reaction monitoring via TLC (ethyl acetate/hexanes) ensures completion within 12–18 hours. Crude product is purified via silica chromatography, yielding 65–78%.

Optimization and Scalability

Temperature and Solvent Effects

Catalytic Systems

- Pd Catalysts : Pd(dppf)Cl₂ exhibits superior reactivity for o-tolyl coupling compared to Pd(PPh₃)₂Cl₂.

- Ligands : Bulky ligands (e.g., P(o-Tol)₃) improve regioselectivity in cross-coupling steps.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the T-shaped molecular geometry, with hydrogen bonding (N–H···O=S) stabilizing the solid-state structure.

Challenges and Solutions

Regioselectivity in Thiazole Formation

Competing 4- vs. 5-methyl substitution is mitigated by using sterically hindered thiourea derivatives.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing substituents (e.g., sulfonyl in the target compound) increase polarity and may improve binding to enzymatic targets compared to thioether analogs .

- Chlorination at position 4 (e.g., FA7) enhances pesticidal efficacy but reduces metabolic stability .

- Pyridinyl groups (e.g., P6) improve solubility and target affinity in insect nicotinic acetylcholine receptors .

Anticancer Thiazole Derivatives

Thiazole hybrids with pyridine or benzimidazole moieties (e.g., 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone) demonstrate antitumor activity via kinase inhibition (e.g., c-Met, CDK1) . The target compound’s phenylsulfonyl group may mimic sulfonamide-based kinase inhibitors like dasatinib, though direct evidence is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.